
(4,6-Dichloro-1H-indol-2-yl)methanol
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Overview
Description
(4,6-Dichloro-1H-indol-2-yl)methanol is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group . Another approach is the Fischer indole synthesis, which uses methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of (4,6-Dichloro-1H-indol-2-yl)methanol may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group at position 2 undergoes oxidation to yield carboxylic acid derivatives, a critical step for further functionalization.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ (aq) | Acidic, reflux, 6 h | 4,6-Dichloro-1H-indole-2-carboxylic acid | 85% | |
CrO₃ in H₂SO₄ | Room temperature, 12 h | 4,6-Dichloro-1H-indole-2-carbaldehyde | 72% |
Key Findings :
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Oxidation to the carboxylic acid enables subsequent amide coupling, as demonstrated in the synthesis of N-(4,6-dichloro-1H-indole-2-carbonyl)methanesulphonamide (MIC = 0.68 μM against M. tuberculosis) .
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Controlled oxidation with CrO₃ selectively produces the aldehyde, a precursor for Schiff base formation .
Esterification and Acetylation
The hydroxyl group participates in esterification, enhancing solubility or enabling protective group strategies.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acetic anhydride | Pyridine, 0°C, 2 h | 4,6-Dichloro-1H-indol-2-ylmethyl acetate | 91% | |
Benzoyl chloride | NaOH (aq), RT, 4 h | 4,6-Dichloro-1H-indol-2-ylmethyl benzoate | 78% |
Key Findings :
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Acetylation proceeds efficiently under mild conditions, preserving the indole core’s integrity .
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Bulkier esters (e.g., benzoate) require longer reaction times but offer steric protection for subsequent C-3 functionalization .
Electrophilic Substitution at C-3
The indole’s C-3 position undergoes regioselective electrophilic substitution, facilitated by B(C₆F₅)₃ catalysis.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
1,4-Naphthoquinone | B(C₆F₅)₃, H₂O, 60°C, 2 h | 2-(4,6-Dichloro-1H-indol-3-yl)naphthalene-1,4-dione | 80% |
Key Findings :
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B(C₆F₅)₃ mediates C–C coupling without transition metals, favoring green chemistry protocols .
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The 4,6-dichloro substituents enhance electrophilic attack at C-3 by polarizing the π-electron system .
Heterocycle Formation via Condensation
The methanol group serves as a handle for constructing nitrogen-containing heterocycles.
Key Findings :
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Oxime formation is a gateway to amines (via reduction) or heterocycles (via cyclization) .
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CDI-mediated cyclization generates bioactive oxadiazolones, validated in antimycobacterial studies .
Amide and Sulphonamide Derivatives
Oxidation to the carboxylic acid enables diversification into pharmacologically relevant amides.
Key Findings :
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Adamantyl-derived carboxamides exhibit nanomolar potency against M. tuberculosis due to enhanced lipophilicity (ClogP = 5.2) .
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Sulphonamide derivatives show improved metabolic stability compared to ester analogs .
Reduction Pathways
While less common, selective reduction of the alcohol group has been explored.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
LiAlH₄ | Dry THF, reflux, 6 h | 4,6-Dichloro-2-methyl-1H-indole | 65% |
Key Findings :
Scientific Research Applications
(4,6-Dichloro-1H-indol-2-yl)methanol has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: The compound’s potential therapeutic properties are being explored for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,6-Dichloro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the indole core .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
4,6-Dichloroindole: A precursor in the synthesis of various indole derivatives.
Uniqueness
(4,6-Dichloro-1H-indol-2-yl)methanol is unique due to the presence of both chlorine atoms and a methanol group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
(4,6-dichloro-1H-indol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-5-1-8(11)7-3-6(4-13)12-9(7)2-5/h1-3,12-13H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPXHHQRBVEGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)CO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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